molecular formula C6H4F2N2O2 B181332 2,6-Difluoro-4-nitroaniline CAS No. 23156-27-6

2,6-Difluoro-4-nitroaniline

Cat. No. B181332
CAS RN: 23156-27-6
M. Wt: 174.1 g/mol
InChI Key: WDFFWUVELIFAOP-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4F2N2O2 . It has a molecular weight of 174.11 and is a solid at room temperature . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-4-nitroaniline consists of a benzene ring substituted with two fluorine atoms, one nitro group, and one amino group . The InChI code for this compound is 1S/C6H4F2N2O2/c7-4-1-3 (10 (11)12)2-5 (8)6 (4)9/h1-2H,9H2 .


Physical And Chemical Properties Analysis

2,6-Difluoro-4-nitroaniline is a solid at room temperature . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Photoreactivity and Biochemical Probing

2,6-Difluoro-4-nitroaniline shows notable photoreactivity, particularly in the presence of nucleophiles. This characteristic suggests its potential as an improved biochemical photoprobe, especially useful in photoaffinity labeling reagents for proteins. Its unique reactivity profile, characterized by negligible photoreduction and consistent fluorine atom retention, makes it suitable for detecting labeled fragments in experiments using simple NMR methods (Casado et al., 1995).

Organic Synthesis and Chemical Transformations

In organic synthesis, 2,6-Difluoroaniline, a related compound, is oxidized by peroxybenzoic acid in chloroform to form corresponding nitroso-compounds. This reaction has broader implications for the synthesis of various organic compounds, demonstrating the utility of 2,6-difluoro-4-nitroaniline in chemical transformations (Nunno et al., 1970).

Analytical Applications and Environmental Monitoring

2,6-Difluoro-4-nitroaniline has applications in analytical chemistry, such as in the development of detection technologies for certain pesticides. A study demonstrates the use of luminescent metal-organic frameworks for sensing 2,6-dichloro-4-nitroaniline, a related compound, highlighting the broader applicability of 2,6-difluoro-4-nitroaniline in environmental monitoring and safety (Zhang et al., 2023).

Catalysis and Reduction Reactions

2,6-Difluoro-4-nitroaniline also finds relevance in catalytic processes. For instance, the reduction of 2-nitroaniline, a similar compound, to less toxic products using various catalytic systems is an area of interest. This showcases the potential of 2,6-difluoro-4-nitroaniline in catalytic reduction reactions, which are crucial in environmental remediation and industrial chemistry (Naseem et al., 2017).

Environmental Degradation and Treatment

2,6-Difluoro-4-nitroaniline's structural analogs, such as 2-chloro-4-nitroaniline, are used in the degradation studies by microbial strains under anaerobic conditions. This research provides insights into the biodegradation pathways of such compounds and their potential environmental impact, which could be extrapolated to 2,6-difluoro-4-nitroaniline (Duc, 2019).

Safety And Hazards

2,6-Difluoro-4-nitroaniline is classified as a hazardous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2,6-difluoro-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFFWUVELIFAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378925
Record name 2,6-Difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-nitroaniline

CAS RN

23156-27-6
Record name 2,6-Difluoro-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-4-nitroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Akatyev - journals.dulaty.kz
In this work quantum chemical approach was applied in order to investigate the electronic structure and certain properties of 2, 6-difluoro-4-nitroaniline with a series of semi-empirical …
Number of citations: 0 journals.dulaty.kz
R Hashimoto, T Nakamura, MA Truong, R Murdey… - Dyes and …, 2023 - Elsevier
New electron-accepting oxygen-bridged triphenylamines were synthesized with nitro and dimesitylboryl substituents. Using optical and electrochemical characterization, the effect of …
Number of citations: 0 www.sciencedirect.com
N Xi, X Sun, M Li, M Sun, MA Xi, Z Zhan… - The Journal of …, 2018 - ACS Publications
We designed and synthesized N-phenyl γ-lactam derivatives possessing two covalently identical ortho-F nuclei on the N-phenyl group. The F nuclei sited in different chemical …
Number of citations: 9 pubs.acs.org
V Eikemo, B Holmelid, LK Sydnes… - The Journal of Organic …, 2022 - ACS Publications
As a strategy to inactivate antimicrobial agents after use, we designed a range of ethanolamine derivatives where four of them possessed interesting activity. The ethanolamine moiety …
Number of citations: 4 pubs.acs.org

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